Using vanillic acid in aqueous cosmetics or food formulations often leads to crystallization and off-flavors. Vanillic acid glucoside (CAS 32142-31-7) solves this with high water solubility and enzymatic release. • Prevents precipitation: Enables clear, stable toners and serums at effective antioxidant concentrations. • Neutral sensory profile: Eliminates bitterness/astringency in functional beverages. • Targeted bioavailability: Releases vanillic acid upon hydrolysis, enhancing dermal or intestinal absorption. Supplied with full characterization.
Vanillic acid glucoside (CAS: 32142-31-7) is the 4-O-β-D-glucoside of vanillic acid, a naturally occurring phenolic compound. The addition of a glucose moiety significantly increases aqueous solubility and modifies the compound's sensory profile and biological availability compared to its parent aglycone, vanillic acid. It functions as a stable precursor, designed to release active vanillic acid through controlled enzymatic hydrolysis, a mechanism central to its use in food, cosmetic, and biological research applications.
Directly substituting Vanillic acid glucoside with its aglycone, vanillic acid, frequently leads to formulation and performance failure. The two compounds exhibit starkly different physicochemical properties that are not interchangeable. Key failure modes include precipitation in aqueous formulations due to the significantly lower water solubility of vanillic acid, loss of targeted delivery functionality that depends on the enzymatic release from the glucoside, and the introduction of undesirable bitter or astringent sensory notes in food and beverage applications. Procuring vanillic acid for applications designed for the glucoside risks compromised product stability, bioavailability, and consumer acceptance.
The glycosylation of vanillic acid fundamentally alters its polarity, shifting it from a lipophilic to a hydrophilic compound. Vanillic acid glucoside has a calculated LogP (XLogP3) of -1.5, indicating high water solubility, whereas the parent vanillic acid has a LogP of 1.2, indicating poor water solubility.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
| Target Compound Data | -1.5 |
| Comparator Or Baseline | Vanillic Acid: 1.2 |
| Quantified Difference | 2.7 log units lower (more hydrophilic) |
| Conditions | Computational prediction (PubChem) |
This solubility difference is critical for creating stable, high-concentration aqueous solutions like cosmetic serums or beverages without using co-solvents or risking precipitation.
Effective skin permeation is strongly correlated with lower molecular weight and lower polarity (Topological Polar Surface Area, TPSA). Vanillic acid glucoside possesses both a significantly higher molecular weight and a TPSA more than double that of its aglycone, vanillic acid. This suggests substantially lower passive diffusion across the stratum corneum, making the glucoside a better choice for formulations where the active ingredient is intended to remain on the skin's surface or within the formulation matrix, rather than penetrating into the dermis.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
| Target Compound Data | 157 Ų |
| Comparator Or Baseline | Vanillic Acid: 66.8 Ų |
| Quantified Difference | 90.2 Ų greater (135% increase) |
| Conditions | Computational prediction (PubChem) |
For surface-focused applications like skin brightening or antioxidant protection in the epidermis, using the glucoside prevents unwanted systemic absorption and keeps the compound localized.
Vanillic acid glucoside is stable under typical physiological conditions but is specifically cleaved by β-glucosidase enzymes to release vanillic acid. This enzymatic hydrolysis is the core mechanism for the release of aromatic compounds during the curing of vanilla beans and can be leveraged for targeted delivery. The glucoside acts as a pro-drug, protecting the active molecule until it reaches a site with β-glucosidase activity, such as the small intestine or specific skin microflora, enabling controlled release where it is needed.
| Evidence Dimension | Susceptibility to β-glucosidase Hydrolysis |
| Target Compound Data | Substrate for β-glucosidase, releasing vanillic acid. |
| Comparator Or Baseline | Vanillic Acid: Not a substrate; it is the product of the reaction. |
| Quantified Difference | Qualitatively different biochemical roles (precursor vs. product). |
| Conditions | In vitro enzymatic assay; natural process in vanilla curing. |
This enables the design of functional foods or topical treatments that deliver the active vanillic acid in a controlled, site-specific manner, which is impossible to achieve with the free acid.
Leverages the compound's high water solubility to develop stable, aesthetically pleasing cosmetic formulations. Unlike vanillic acid, the glucoside can be incorporated at effective concentrations without crystallizing or requiring harsh solubilizing agents, making it ideal for water-based serums, essences, and toners targeting surface-level antioxidant support.
Utilized in food science to incorporate the benefits of phenolic acids without the associated bitterness or astringency of the free acid form. The glucoside form is less likely to interact with bitter taste receptors, providing a neutral taste profile upon formulation, with the potential for flavor release upon consumption through enzymatic action.
Serves as a stable pro-drug in topical or oral formulations where targeted release of vanillic acid is desired. In dermatological applications, this allows for gradual release by skin enzymes, while in nutraceuticals, it can be designed to bypass the stomach and release the active compound in the intestines, enhancing bioavailability and efficacy.